Sideroxylonal A

Übersicht

Beschreibung

Sideroxylonal A ist eine formylierte Phloroglucinol-Verbindung, die überwiegend in den Blättern und Blütenknospen bestimmter Arten der Gattung Eucalyptus vorkommt . Diese Verbindung gehört zu einer Gruppe von Sekundärmetabolieten, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, darunter antibakterielle, antifungale und Anti-Herbivorie-Eigenschaften . This compound ist besonders für seine Rolle in den chemischen Abwehrmechanismen von Eukalyptus-Bäumen gegen Pflanzenfresser bekannt .

Wissenschaftliche Forschungsanwendungen

Sideroxylonal A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit zellulären Rezeptoren und Enzymen aus. Es bindet an spezifische molekulare Zielstrukturen, wie z. B. Enzyme, die an den Stoffwechselwegen von Pflanzenfressern beteiligt sind, und hemmt deren Aktivität . Diese Hemmung führt zu einer verminderten Nahrungsaufnahme und Wachstumsrate bei Pflanzenfressern, die Eukalyptusblätter konsumieren, die this compound enthalten .

Ähnliche Verbindungen:

Sideroxylonal B: Eine weitere formylierte Phloroglucinol-Verbindung, die in Eukalyptus-Arten vorkommt und sich in der Stereochemie an bestimmten Kohlenstoffatomen unterscheidet.

Sideroxylonal C: Ein Isomer von this compound mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen Strukturmerkmalen.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Stereochemie und seiner starken biologischen Aktivitäten einzigartig. Es ist die am häufigsten vorkommende formylierte Phloroglucinol-Verbindung in bestimmten Eukalyptus-Arten und wurde ausgiebig auf seine Rolle in den pflanzlichen Abwehrmechanismen untersucht .

Wirkmechanismus

Target of Action

Sideroxylonal A, a formylated phloroglucinol compound, has been found to exhibit antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis . These bacteria are the primary targets of this compound.

Mode of Action

The compound’s antibacterial properties suggest that it likely interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication, thereby inhibiting bacterial growth .

Biochemical Pathways

This compound is a part of the terpenes, which originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids . The exact biochemical pathways affected by this compound in its bacterial targets remain to be elucidated.

Pharmacokinetics

It’s known that this compound can be efficiently isolated from the leaves of eucalyptus loxophleba

Result of Action

The primary result of this compound’s action is the suppression of the growth of its bacterial targets, Staphylococcus aureus and Bacillus subtilis . This antibacterial activity makes this compound an effective agent against these Gram-positive bacteria.

Action Environment

The production of this compound can be influenced by environmental factors. For instance, genetic and environmental contributions can lead to variation in this compound concentrations in Eucalyptus tricarpa . Furthermore, this compound has been found to be a potent antifouling agent, suggesting that it may be particularly effective in marine environments .

Biochemische Analyse

Biochemical Properties

Sideroxylonal A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its antimicrobial activity, for instance, is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have antiproliferative effects on certain cancer cells, exhibiting low cytotoxicity against normal cell lines, indicating its selectivity .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound concentrations exhibit a rapid decrease, followed by a gradual recovery . Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in larvae, it has been found that feeding was unaffected by the concentration of this compound . The effects at high doses and any potential toxic or adverse effects require further study.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Extraktion von Sideroxylonal A aus Eukalyptus-Blättern erfolgt typischerweise mittels Soxhlet-Extraktion unter Verwendung eines Lösungsmittelgemisches aus Leichtbenzin und Aceton im Verhältnis 4:1 . Der Extrakt wird dann mittels Hochleistungsflüssigkeitschromatographie (HPLC) analysiert, um die Verbindung zu quantifizieren .

Industrielle Produktionsmethoden: Die großtechnische Isolierung von this compound kann durch eine Kombination aus Vakuum-Flüssigkeitschromatographie (VLC) und Säulenchromatographie erfolgen. Der Prozess beinhaltet die Elution der Verbindung mit einer Reihe von Lösungsmitteln, beginnend mit Hexan und schrittweiser Erhöhung der Polarität mit Ethylacetat . Dieses Verfahren ermöglicht die effiziente und wirtschaftliche Produktion von this compound mit hoher Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sideroxylonal A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Hydroxidionen oder Amine unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.

Eigenschaften

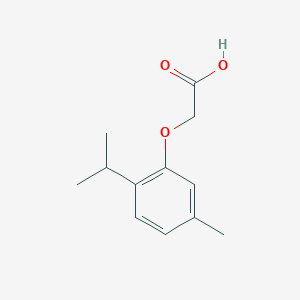

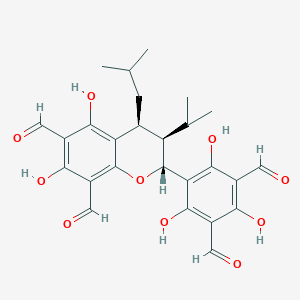

IUPAC Name |

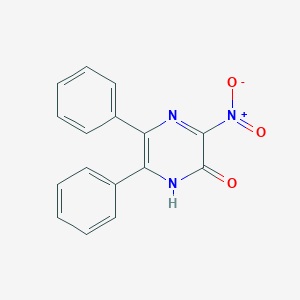

(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQDMQGEKNBIPF-FLFOAQQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sideroxylonal A and where is it found?

A1: this compound is a secondary metabolite belonging to the formylated phloroglucinol (FPC) class. It is primarily found in the leaves of certain Eucalyptus species. [, , , ]

Q2: Why is this compound important in the context of plant-herbivore interactions?

A2: this compound acts as a potent feeding deterrent for various mammalian herbivores, including koalas (Phascolarctos cinereus) and common brushtail possums (Trichosurus vulpecula). [, , , ] Its presence significantly influences the palatability of Eucalyptus leaves to these animals. [, ]

Q3: How does the concentration of this compound in Eucalyptus foliage vary?

A3: this compound concentrations exhibit significant variation both spatially and temporally. Factors influencing this variation include:

- Interspecific variation: Different Eucalyptus species naturally produce varying levels of this compound. [, ]

- Intraspecific variation: Even within the same species, individual trees can exhibit significant differences in this compound concentration due to genetic factors. [, , , ]

- Environmental factors: Factors like light exposure, nutrient availability, and temperature can impact this compound production in Eucalyptus trees. [, , , ]

- Ontogenetic variation: The concentration of this compound changes as the Eucalyptus tree matures. Typically, younger leaves and juvenile foliage tend to have higher concentrations than older leaves and adult foliage. [, , ]

Q4: Are there any known ecological consequences of this variation in this compound concentration?

A4: Yes, the variability in this compound levels contributes to:

- Habitat patchiness: For herbivores like koalas and possums, this variation creates a mosaic of palatable and less palatable trees within their feeding range. This forces them to make foraging decisions based on leaf chemistry. [, , ]

- Differential herbivore pressure: The spatial and temporal variation in this compound likely contributes to the evolution of plant resistance and influences the selective pressure exerted by herbivores on Eucalyptus populations. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H26O9 and its molecular weight is 446.45 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Researchers primarily employ nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS) for structural elucidation and confirmation of this compound. [, ]

Q7: What analytical methods are commonly used to quantify this compound in Eucalyptus foliage?

A7: High-performance liquid chromatography (HPLC) is the preferred method for quantifying this compound. [, ] Different extraction methods have been explored to optimize recovery, including Soxhlet extraction and sonication. [, ]

Q8: How stable is this compound under different storage conditions?

A8: this compound is susceptible to degradation under certain conditions. Factors affecting its stability include:

- Temperature: Oven-drying at elevated temperatures (e.g., 40°C) results in significant loss of this compound compared to freeze-drying. []

- Storage time: Prolonged storage of dry, ground Eucalyptus leaf at room temperature leads to a gradual decline in this compound content. []

- Solvent: Storage in mobile phase (used in HPLC) can also lead to slow deterioration of this compound over time. []

Q9: Does this compound possess any biological activities beyond herbivore deterrence?

A9: Research suggests that this compound exhibits additional biological activities, including:* Antioxidant activity: this compound may play a role in protecting Eucalyptus leaves against oxidative stress induced by environmental factors like chilling. [] * Antifouling activity: Studies have demonstrated the potent ability of this compound to inhibit the attachment of blue mussels (Mytilus edulis galloprovincialis), suggesting its potential use as an environmentally friendly antifouling agent. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)